
6,2'-Dimethyladenosine5'-Monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,2’-Dimethyladenosine 5’-Monophosphate: is a modified nucleoside monophosphate It is a derivative of adenosine monophosphate, where methyl groups are added at the 6th and 2’-positions of the adenosine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,2’-Dimethyladenosine 5’-Monophosphate typically involves the methylation of adenosine monophosphate. The process can be carried out using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. The reaction is usually performed in an aqueous or organic solvent, and the pH is carefully controlled to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of 6,2’-Dimethyladenosine 5’-Monophosphate may involve large-scale methylation reactions using optimized conditions to maximize yield and purity. The process includes steps such as:
Purification: Using chromatography techniques to separate the desired product from by-products.
Crystallization: To obtain the compound in a pure, solid form.
Quality Control: Ensuring the product meets the required specifications for research or pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions
6,2’-Dimethyladenosine 5’-Monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as thiols or amines under controlled pH and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized analogs.
Applications De Recherche Scientifique
6,2’-Dimethyladenosine 5’-Monophosphate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides and nucleosides.
Biology: Studied for its role in cellular processes and as a potential modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including viral infections and cancer.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 6,2’-Dimethyladenosine 5’-Monophosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The methyl groups at the 6th and 2’-positions can influence the compound’s binding affinity and specificity, modulating its biological activity. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Monophosphate: The parent compound without methyl groups.
N6-Methyladenosine: Methylation at the 6th position only.
2’-O-Methyladenosine: Methylation at the 2’-position only.
Uniqueness
6,2’-Dimethyladenosine 5’-Monophosphate is unique due to the presence of methyl groups at both the 6th and 2’-positions. This dual methylation can significantly alter its chemical and biological properties compared to other similar compounds, making it a valuable tool for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H17N3Na2O9S3 |
|---|---|
Poids moléculaire |
585.5 g/mol |
Nom IUPAC |
disodium;3-[(4-amino-3-sulfonatophenyl)-(4-amino-3-sulfophenyl)methylidene]-6-imino-5-methylcyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/C20H19N3O9S3.2Na/c1-10-6-13(9-18(20(10)23)35(30,31)32)19(11-2-4-14(21)16(7-11)33(24,25)26)12-3-5-15(22)17(8-12)34(27,28)29;;/h2-9,23H,21-22H2,1H3,(H,24,25,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 |
Clé InChI |
WZRZTHMJPHPAMU-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C2=CC(=C(C=C2)N)S(=O)(=O)O)C3=CC(=C(C=C3)N)S(=O)(=O)[O-])C=C(C1=N)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-N-[[[4-(2,2-dichloro-1,1-difluoroethoxy)phenyl]amino]carbonyl]benzamide](/img/structure/B15288911.png)
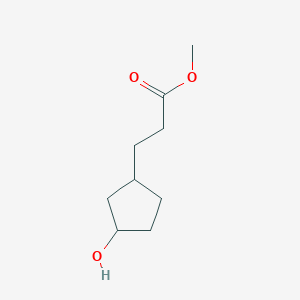
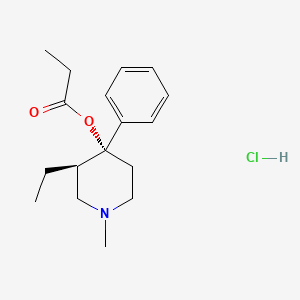
![Bromo[3-(1-bromo-1,1,1-triphenylphosphoranyl)propyl]triphenylphosphorane](/img/structure/B15288934.png)
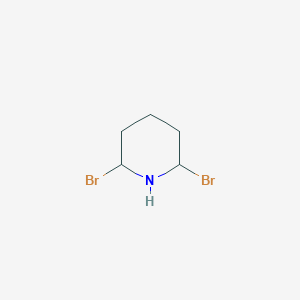

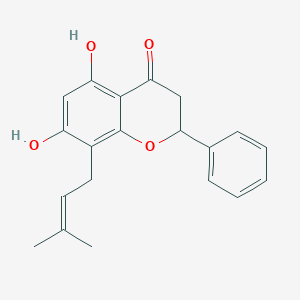
![methyl (2E)-2-[(8R,9S,10R,13S,14S)-13-methyl-3-oxo-6,7,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ylidene]propanoate](/img/structure/B15288947.png)
![(E)-tert-butyl-[tert-butyl(oxido)iminio]-oxido-ammonium](/img/structure/B15288952.png)

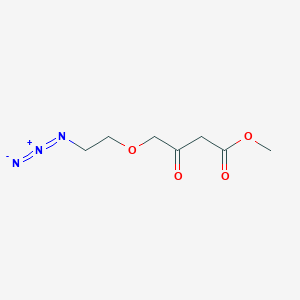
![{2-Oxo-2-[2-(trimethylsilyl)ethoxy]ethyl}(triphenyl)phosphanium bromide](/img/structure/B15288978.png)
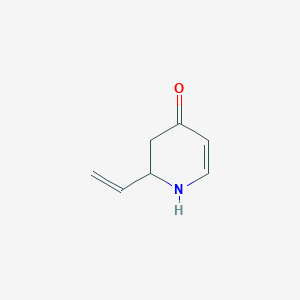
![(19S)-19-ethyl-19-hydroxy-6-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione](/img/structure/B15288994.png)
